3,3-Difluoro-4-piperidinone
Overview
Description
“3,3-Difluoro-4-piperidinone” is an organic compound with the molecular formula C5H7F2NO . It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Synthetic strategies toward 4-substituted 3,3-difluoro-piperidines were evaluated . 4-Alkoxymethyl- and 4-aryloxy-methyl-3,3-difluoropiperidines were synthesized via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction of the cyano substituent, lactamization, and reduction of the lactam .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-4-piperidinone” is represented by the formula C5H7F2NO . The average mass is 135.112 Da and the monoisotopic mass is 135.049576 Da .
Chemical Reactions Analysis
The synthesis of “3,3-Difluoro-4-piperidinone” involves a reaction with ethyl bromodifluoroacetate and 2-chloroacrylonitrile in the presence of copper in DMSO at 60°C . This reaction gives rise to ethyl 4-cyano-2,2-difluoro-3-butenoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluoro-4-piperidinone” include a molecular formula of C5H7F2NO and an average mass of 135.112 Da .
Scientific Research Applications
Synthesis of Fluorinated Piperidines : Fluorinated piperidines with additional functional groups are important for agrochemical or pharmaceutical chemistry. Efficient synthesis methods for 3-alkoxy-4,4-difluoropiperidines have been developed, showcasing their utility in these sectors (Surmont et al., 2009).
Access to Piperidinones via Radical Processes : A method involving radical and radical−organometallic processes provides access to 2,3-disubstituted piperidinones. This method is noted for its reasonable yield and high stereoselectivities, indicating its potential in the synthesis of complex organic molecules (Godineau & Landais, 2007).
Stereodivergent Reduction to Piperidines : An innovative approach for synthesizing 3-substituted 4-piperidinones has been described. This method involves a one-pot tandem oxidation-cyclization-oxidation process, further emphasizing the versatility of piperidinones in synthetic chemistry (Bahia & Snaith, 2004).
Development of Fluorinated N-Heterocycles : 3-Fluoro- and trifluoromethylthio-piperidines are crucial for discovery chemistry. A simple and efficient method to access these compounds with rich functionality has been reported, illustrating their importance in medicinal chemistry (García-Vázquez et al., 2021).
Synthesis of Trifluoromethyl-Containing Compounds : The hydrogenation of certain dihydropyridinones has been used for the synthesis of trifluoromethyl-containing ornithine analogues and thalidomide mimetics, indicating their potential in drug development (Tolmachova et al., 2011).
Anti-Cancer and Anti-Angiogenic Effects : Studies on fluorine or pentafluorothio substituents in curcuminoid analogs have shown significant antiproliferative, vascular-disruptive, and antiangiogenic activity. This research highlights the potential therapeutic applications of fluorinated piperidinones (Schmitt et al., 2017).
Use in Organic Synthesis : γ-Piperidinones have been studied extensively for their applications in synthesizing various heterocyclic compounds, further underscoring their importance in organic synthesis (Prostakov & Gaivoronskaya, 1978).
Conformational Studies of Piperidin-4-Ones : Research into the stereochemistry of piperidinone compounds has provided insight into their biological activities, particularly in pharmacology (R. R.M & Ilango S.S., 2014).
Safety And Hazards
While specific safety data for “3,3-Difluoro-4-piperidinone” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Piperidine derivatives, including “3,3-Difluoro-4-piperidinone”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic pathways and exploring the potential applications of “3,3-Difluoro-4-piperidinone” in pharmaceutical chemistry.
properties
IUPAC Name |
3,3-difluoropiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-8-2-1-4(5)9/h8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZWWZNZCUFGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-piperidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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